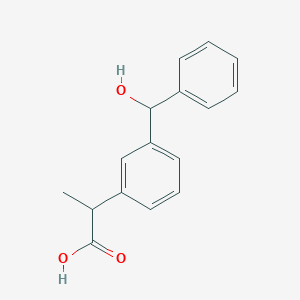

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid

Description

Properties

IUPAC Name |

2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVIDAVUDXDUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473612 | |

| Record name | Dihydroketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59960-32-6 | |

| Record name | Dihydroketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid, a valuable intermediate in medicinal chemistry. The core of this synthesis lies in the selective reduction of a ketone functional group within a molecule that also contains a carboxylic acid, a common challenge in organic synthesis. This document will detail the strategic approach to this transformation, grounded in established chemical principles and supported by practical, field-proven insights.

Introduction: The Significance of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) class of molecules.[1] Its structure, featuring a chiral center and multiple functional groups, makes it a key building block for the development of novel therapeutic agents. The propanoic acid moiety is a common feature in many NSAIDs, while the secondary alcohol provides a reactive handle for further molecular modifications. This allows for the exploration of new chemical space and the potential for creating dual-action drugs or compounds with improved pharmacological profiles.

Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor

The most logical and efficient synthetic route to 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid commences with the commercially available and widely used NSAID, 2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen.[2] This strategy leverages a well-characterized starting material and focuses on the selective transformation of the ketone group.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway from ketoprofen to the target molecule.

Part 1: Understanding the Starting Material: 2-(3-benzoylphenyl)propanoic acid (Ketoprofen)

Ketoprofen is a widely manufactured NSAID.[3] Its industrial synthesis has been optimized over the years, with several established routes.[3][4][5][6] For the purpose of this guide, we will assume the availability of high-purity ketoprofen as the starting material.

Part 2: The Core Transformation: Selective Ketone Reduction

The central challenge in this synthesis is the reduction of the benzophenone ketone to a secondary alcohol without affecting the carboxylic acid group. For this, a mild and selective reducing agent is required.

The Choice of Reducing Agent: Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[7][8] It is a chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyl groups like esters and carboxylic acids under standard conditions.[7][9] This selectivity is crucial for the success of this synthesis.

Mechanism of Reduction

The reduction of the ketone with sodium borohydride proceeds via a two-step mechanism:

-

Nucleophilic Attack: The hydride ion (H⁻) from the borohydride anion (BH₄⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This results in the formation of an alkoxide intermediate.[7][10][11][12]

-

Protonation: The resulting alkoxide is then protonated by the solvent (in this case, methanol) to yield the final secondary alcohol.[7][8][12]

The following diagram illustrates the mechanistic steps:

Caption: Mechanism of ketone reduction by sodium borohydride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 2-(3-benzoylphenyl)propanoic acid (Ketoprofen) | C₁₆H₁₄O₃ | 254.28 | >98% |

| Sodium borohydride | NaBH₄ | 37.83 | >98% |

| Methanol | CH₃OH | 32.04 | Anhydrous |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade |

| Hydrochloric Acid (1 M) | HCl | 36.46 | |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade |

Procedure

-

Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (19.7 mmol) of 2-(3-benzoylphenyl)propanoic acid in 100 mL of methanol. Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 g (39.6 mmol) of sodium borohydride to the stirred solution in small portions over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the completion of the reaction.

-

Quenching the Reaction: Once the reaction is complete (typically 2-3 hours), carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid to the flask, which should still be in the ice bath. This will neutralize the excess sodium borohydride and the borate esters formed.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Evaporation: Filter off the sodium sulfate and remove the dichloromethane using a rotary evaporator to obtain the crude product as a white solid or a viscous oil.

Purification

The crude product can be purified by recrystallization.[1]

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Characterization

The structure and purity of the synthesized 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid can be confirmed using various spectroscopic techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show a characteristic signal for the benzylic proton (the proton on the carbon bearing the hydroxyl group) as a singlet or a multiplet around 4.5-5.5 ppm. The aromatic protons will appear in the range of 7.0-7.5 ppm.

-

¹³C NMR: The carbon NMR will show a peak for the benzylic carbon around 70-80 ppm and the carboxylic acid carbon at approximately 170-180 ppm.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and the carboxylic acid. A strong carbonyl (C=O) stretch for the carboxylic acid will be observed around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the compound (C₁₆H₁₆O₃, MW: 256.30 g/mol ).[1]

Safety Considerations

-

Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is also a skin and eye irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Dichloromethane: A potential carcinogen. Handle in a fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care and wear appropriate PPE.

Conclusion

The synthesis of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid from ketoprofen via selective reduction with sodium borohydride is a robust and efficient method. This guide provides a comprehensive framework for researchers to successfully perform this synthesis, from understanding the underlying chemical principles to executing a detailed experimental protocol. The resulting compound serves as a versatile intermediate for the development of new chemical entities with potential therapeutic applications.

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Ahmed, S., et al. (2012). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]

-

Clark, J. (2015). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

PrepChem. (n.d.). Synthesis of 2-(3-benzoylphenyl)-propionic acid. [Link]

-

LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

- Google Patents. (n.d.). Synthesis method of ketoprofen.

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Maier, S. (2023). New Synthesis Route for Ketoprofen. ChemistryViews. [Link]

-

eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(3-benzoylphenyl)-propionic acid.

-

ResearchGate. (n.d.). Synthesis of ketoprofen. [Link]

-

Song, L., et al. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. Organic Process Research & Development. [Link]

- Google Patents. (n.d.). Salts of 2-(3-benzoylphenyl) propionic acid with organic bases and pharmaceutical compositions thereof.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. books.rsc.org [books.rsc.org]

- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid

For Research, Scientific, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a significant arylpropionic acid derivative with considerable potential in medicinal chemistry. This document delves into its physicochemical characteristics, synthesis, spectral properties, and its emerging role as a key intermediate in the development of novel therapeutics.

Introduction: A Molecule of Interest

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid (CAS No: 59960-32-6) is a notable derivative of the phenylpropanoic acid class, a family that includes widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and ketoprofen.[1] Its unique structure, featuring a chiral center and a hydroxy(phenyl)methyl moiety, positions it as a valuable precursor for the synthesis of innovative dual-mechanism drugs.[1] Specifically, it serves as a critical building block for designing molecules that can simultaneously target multiple enzymatic pathways, such as those involving cyclooxygenases (COX) and matrix metalloproteinases (MMPs).[1] This dual-inhibition strategy is a promising avenue for addressing complex diseases like cancer and inflammatory disorders.[1]

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in drug discovery and development. While experimental data for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is not extensively available in the public domain, we can infer some of its characteristics based on its structure and data from related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₁₆O₃ | - |

| Molecular Weight | 256.30 g/mol | [2] |

| CAS Number | 59960-32-6 | [1] |

| Predicted logP | 2.8 | Computed by XLogP3[2] |

| Predicted pKa | ~4.3 | Estimated based on related 2-arylpropionic acids[3] |

| Solubility | Practically insoluble in water; Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. | Inferred from related profens[4][5] |

| Melting Point | Not available. For comparison, the related 2-hydroxy-3-phenylpropanoic acid has a melting point of 121-125 °C. | [6] |

Synthesis and Chemical Reactivity

The primary synthetic route to 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid involves the reduction of its corresponding ketone, 2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen.

Synthetic Pathway: Reduction of Ketoprofen

The conversion of the benzoyl group in ketoprofen to a hydroxy(phenyl)methyl group is a standard carbonyl reduction. This can be achieved through several methods, with catalytic hydrogenation being a prominent approach.

Caption: Synthetic route from Ketoprofen to its reduced alcohol derivative.

Experimental Protocol: Catalytic Hydrogenation of Ketoprofen

The following is a representative protocol for the catalytic hydrogenation of ketoprofen to yield 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. This method is adapted from established procedures for similar reductions.

Materials:

-

2-(3-benzoylphenyl)propanoic acid (Ketoprofen)

-

Palladium on activated carbon (Pd/C, 10% w/w)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve ketoprofen in methanol or THF.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic ketones.

-

Solvent: Methanol and THF are common solvents for hydrogenation as they are relatively inert under these conditions and effectively dissolve the substrate.

-

Hydrogen Pressure: The pressure of hydrogen gas influences the reaction rate. Higher pressures can accelerate the reduction.

-

Inert Atmosphere: Handling the catalyst under an inert atmosphere is crucial to prevent its deactivation by oxygen.

Alternative Reduction Method: Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder reducing agent that can also be employed for the reduction of the ketone functionality in ketoprofen.[7][8] This method is often preferred for its operational simplicity and safety compared to catalytic hydrogenation.

Procedure Outline:

-

Dissolve ketoprofen in a suitable solvent, typically methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until completion.

-

Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid).

-

Extract the product with an organic solvent and purify as described above.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the propanoic acid moiety (a quartet), the methyl group of the propanoic acid moiety (a doublet), the benzylic proton of the hydroxy(phenyl)methyl group (a singlet or doublet depending on coupling), and the hydroxyl proton (a broad singlet, exchangeable with D₂O). The aromatic region would likely display a complex multiplet pattern due to the meta-substitution.

-

¹³C NMR: The carbon NMR spectrum would exhibit signals for the carboxyl carbon, the aromatic carbons, the benzylic carbon bearing the hydroxyl group, the chiral carbon of the propanoic acid moiety, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid group in the region of 3300-2500 cm⁻¹.

-

A sharp O-H stretching band for the alcohol group around 3500-3200 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic rings.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak at m/z 256. The fragmentation pattern would be expected to involve the loss of the carboxylic acid group (M-45), water from the alcohol (M-18), and other characteristic cleavages of the propanoic acid side chain and the benzylic bond.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

Caption: A typical HPLC workflow for the analysis of arylpropionic acids.

A representative HPLC method is as follows:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure the protonation of the carboxylic acid group.[10]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at a wavelength where the aromatic rings absorb, typically around 254-260 nm.[10]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Due to the presence of a chiral center, enantiomeric separation can be achieved using a chiral stationary phase (CSP) column, such as those based on cellulose or amylose derivatives (e.g., Chiralpak® series).[9][11]

Biological Activity and Therapeutic Potential

As a close structural analog of ketoprofen and other profens, 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is anticipated to exhibit anti-inflammatory and analgesic properties. Its primary significance, however, lies in its role as a precursor for dual-target inhibitors.

Cyclooxygenase (COX) Inhibition

The propanoic acid moiety is a key pharmacophore for binding to the active site of COX enzymes.[1] While specific IC₅₀ values for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid are not reported, the active metabolites of related drugs like loxoprofen, which possess a similar reduced cyclopentanone ring, are known to be potent, non-selective inhibitors of both COX-1 and COX-2.[12][13] It is plausible that this compound would exhibit similar activity.

Matrix Metalloproteinase (MMP) Inhibition

The hydroxy(phenyl)methyl group provides a crucial handle for further chemical modification.[1] This functional group can be derivatized, for instance, into hydroxamic acids. These derivatives are known to act as potent chelators of the zinc ion present in the active site of MMPs, leading to their inhibition.[1] This dual-targeting approach, inhibiting both COX and MMPs, is a highly sought-after strategy in the development of drugs for diseases with both inflammatory and tissue-remodeling pathologies, such as arthritis and cancer.

Conclusion

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is a molecule of significant interest in contemporary medicinal chemistry. While a complete experimental characterization is not yet publicly available, its structural relationship to well-established NSAIDs and its synthetic accessibility from ketoprofen make it a valuable and versatile intermediate. Its potential as a scaffold for the development of dual COX/MMP inhibitors underscores its importance for future drug discovery efforts in the fields of inflammation and oncology. Further research to fully elucidate its physicochemical properties, spectroscopic signature, and biological activity profile is warranted.

References

-

PubChem. 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Farmacia Journal. HIGH-THROUGHPUT HPLC METHOD FOR RAPID QUANTIFICATION OF KETOPROFEN IN HUMAN PLASMA. [Link]

- Google Patents. Method for detecting related substances in loxoprofen or sodium salt thereof.

-

PubMed. Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD. [Link]

-

ResearchGate. Fast HPLC Method for the Determination of Ketoprofen in Human Plasma Using a Monolithic Column and its Application to a Comparative Bioavailability Study in Man. [Link]

-

ResearchGate. Solubility of pranoprofen in different solid lipids and liquid lipids. [Link]

-

Der Pharma Chemica. Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. [Link]

-

PubChem. 2-Phenylpropionic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

ResearchGate. Aqueous pK a Values w w pK of Arylpropionic and Arylacetic Acids Obtained from Different Approaches. [Link]

-

ChemSynthesis. 2-hydroxy-3-phenylpropanoic acid. [Link]

-

ResearchGate. Enzymologic and Pharmacologic Profile of Loxoprofen Sodium and Its Metabolites. [Link]

-

PubChem. Ketoprofen. National Center for Biotechnology Information. [Link]

-

ResearchGate. Physicochemical properties of ketoprofen. [Link]

-

Common Organic Chemistry. Sodium Borohydride. [Link]

-

Wikipedia. Naproxen. [Link]

-

PubChem. Ibuprofen, (+-)-. National Center for Biotechnology Information. [Link]

-

PubMed. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. [Link]

-

University of California, Santa Barbara. Sodium borohydride - Standard Operating Procedure. [Link]

-

ResearchGate. Reduction using sodium borohyride? [Link]

-

The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. [Link]

-

National Center for Biotechnology Information. Solubility Optimization of Loxoprofen as a Nonsteroidal Anti-Inflammatory Drug. [Link]

-

PubMed. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Sodium Borohydride Reduction of Benzoin. [Link]

-

National Center for Biotechnology Information. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. [Link]

-

ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]

-

University of Limerick. Solubility and thermodynamic analysis of ketoprofen in organic solvents. [Link]

-

KTH Royal Institute of Technology. Solubility and thermodynamic analysis of ketoprofen in organic solvents. [Link]

-

National Center for Biotechnology Information. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. [Link]

-

ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... [Link]

-

ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes. [Link]

-

ResearchGate. IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... [Link]

-

PubMed. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects. [Link]

-

PubMed. Bioactivation of Loxoprofen to a Pharmacologically Active Metabolite and Its Disposition Kinetics in Human Skin. [Link]

-

Waters Corporation. Exact Mass MS/MS of Ibuprofen Metabolites Using A Hybrid Quadrupole- Orthogonal Time-of-flight Mass Spectrometer. [Link]

-

Arabian Journal of Chemistry. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study. [Link]

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

Human Metabolome Database. Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). [Link]

Sources

- 1. Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-PHENYLPROPIONIC ACID | 492-37-5 [chemicalbook.com]

- 4. Naproxen - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action: 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid (Loxoprofen)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, widely known as Loxoprofen. As a prominent member of the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), Loxoprofen's therapeutic efficacy is rooted in its unique prodrug nature and its subsequent potent, non-selective inhibition of cyclooxygenase (COX) enzymes. This document will elucidate the metabolic activation, molecular targets, and downstream signaling pathways affected by Loxoprofen. Furthermore, it will detail the experimental methodologies employed to characterize its activity, offering a robust resource for researchers in pharmacology and drug development.

Introduction: The Prodrug Advantage of Loxoprofen

Loxoprofen is a widely prescribed NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[1] A key feature that distinguishes Loxoprofen from many other NSAIDs is its classification as a prodrug.[2][3] It is administered in a pharmacologically inactive form and undergoes rapid biotransformation in the body to its active metabolite.[3][4] This prodrug strategy is designed to mitigate some of the gastrointestinal side effects commonly associated with NSAID therapy, as the parent compound has reduced potential for direct irritation of the gastric mucosa.[5][6][7]

Metabolic Activation: The Genesis of an Active Moiety

Upon oral administration, Loxoprofen is readily absorbed from the gastrointestinal tract.[3] The parent compound, 2-(3-(benzoyl)phenyl)propanoic acid, possesses a ketone group that is the target of metabolic activation. The primary enzyme responsible for this bioactivation is carbonyl reductase 1 (CBR1), which is highly expressed in the liver and skin.[8][9] CBR1 catalyzes the reduction of the ketone group to a hydroxyl group, yielding the pharmacologically active trans-alcohol metabolite, specifically the (2S,1'R,2'S)-stereoisomer, which is the most potent form.[10][11] This conversion also produces an inactive cis-alcohol metabolite.[4][12]

The chemical structures of Loxoprofen and its active trans-alcohol metabolite are depicted below:

Caption: Metabolic Activation of Loxoprofen.

Molecular Target and Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The therapeutic effects of Loxoprofen are mediated through the potent inhibition of cyclooxygenase (COX) enzymes by its active trans-alcohol metabolite.[2][3] COX enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade, pain perception, and fever regulation.[13]

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[3]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary contributor to the production of pro-inflammatory prostaglandins.[3]

Loxoprofen's active metabolite is a non-selective inhibitor of both COX-1 and COX-2.[1][2] This non-selective inhibition is responsible for both its therapeutic efficacy and some of its potential side effects.

The following diagram illustrates the central role of COX inhibition in the mechanism of action of Loxoprofen:

Caption: Inhibition of COX-1 and COX-2 by the active metabolite of Loxoprofen.

Quantitative Assessment of COX Inhibition

The inhibitory potency of the active metabolite of Loxoprofen against COX-1 and COX-2 can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values, demonstrating the non-selective nature of the inhibition.

| Enzyme | IC50 of Active Metabolite (loxoprofen-SRS) |

| COX-1 | 0.64 µM |

| COX-2 | 1.85 µM |

| Data sourced from a study on the enzymologic and pharmacologic profile of Loxoprofen sodium and its metabolites.[14] |

The ratio of COX-1 to COX-2 inhibition is approximately 0.35, further confirming its non-selective profile.[14][15]

Downstream Effects: Attenuation of Pro-inflammatory Signaling

By inhibiting COX-1 and COX-2, the active metabolite of Loxoprofen effectively reduces the synthesis of various prostaglandins, including Prostaglandin E2 (PGE2).[16][17] PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and sensitization of nociceptors. The reduction in PGE2 levels in inflamed tissues is a primary contributor to the analgesic and anti-inflammatory effects of Loxoprofen.[16]

Further Metabolism and Excretion

Following its primary action, the active trans-alcohol metabolite of Loxoprofen, as well as the parent drug, undergo further metabolism. This includes oxidation reactions mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, to form hydroxylated metabolites.[2][18] Additionally, both the parent drug and its alcohol metabolites can undergo glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7, to facilitate their excretion.[2][18][19]

Experimental Protocols: Characterizing COX Inhibition

The following provides a generalized, step-by-step methodology for an in vitro COX inhibition assay, a fundamental experiment to determine the potency and selectivity of compounds like Loxoprofen's active metabolite.

In Vitro COX Inhibition Assay Protocol

Objective: To determine the IC50 values of a test compound (e.g., Loxoprofen's active metabolite) against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (co-factor)

-

L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Reference inhibitors (e.g., celecoxib for COX-2 selectivity, indomethacin as a non-selective inhibitor)

-

96-well microplate

-

Incubator

-

Plate reader or LC-MS/MS system for prostaglandin quantification

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of enzymes, co-factors, and substrate in the assay buffer.

-

Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, heme, and L-epinephrine to each well.

-

Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Add a small volume of the test compound dilutions or reference inhibitors to the respective wells. Include wells with DMSO only as a vehicle control (100% enzyme activity) and wells without the enzyme as a background control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

-

Reaction Termination and Product Quantification:

-

After a defined incubation period (e.g., 10-20 minutes), terminate the reaction (e.g., by adding a strong acid).

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method, such as an ELISA-based assay or, for higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

-

-

Data Analysis:

-

Subtract the background signal from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20]

-

The following diagram outlines the workflow for a typical COX inhibition screening assay:

Caption: Experimental workflow for an in vitro COX inhibition assay.

Gastrointestinal Safety Profile: The Prodrug Hypothesis

The prodrug nature of Loxoprofen is a cornerstone of its improved gastrointestinal safety profile compared to some other NSAIDs.[5][6] Because the parent compound is less acidic and pharmacologically inactive, it is less likely to cause direct topical irritation to the gastric mucosa upon oral administration.[7] The bioactivation to the potent COX inhibitor occurs after absorption, thereby reducing the local concentration of the active, acidic drug in the stomach.[3] Furthermore, some evidence suggests that Loxoprofen may enhance intestinal barrier function.[8][9]

Conclusion

The mechanism of action of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid (Loxoprofen) is a well-defined process centered on its conversion from a prodrug to a potent, non-selective inhibitor of COX-1 and COX-2 enzymes. This inhibition of prostaglandin synthesis effectively mitigates the cardinal signs of inflammation, pain, and fever. The prodrug design offers a tangible clinical advantage in potentially reducing gastrointestinal adverse events. A thorough understanding of its metabolic activation, molecular interactions, and the experimental methodologies used for its characterization is essential for its rational use in clinical practice and for the development of future anti-inflammatory therapies.

References

-

Shrestha, R., et al. (2018). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Pharmaceuticals, 11(3), 112. [Link]

-

Enzymologic and Pharmacologic Profile of Loxoprofen Sodium and Its Metabolites. ResearchGate. [Link]

-

Chemical structure of loxoprofen and its metabolites (a). Metabolic... ResearchGate. [Link]

-

Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Semantic Scholar. [Link]

-

Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. PubMed. [Link]

-

Metabolic pathway of loxoprofen and its metabolites. ResearchGate. [Link]

-

Bioactivation of loxoprofen to a pharmacologically active metabolite and its disposition kinetics in human skin. ResearchGate. [Link]

-

Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. ResearchGate. [Link]

-

The chemical structures of loxoprofen and trans-OH metabolite. ResearchGate. [Link]

-

Why does loxoprofen (a nonsteroidal anti-inflammatory drug (NSAID)) have fewer gastrointestinal (GI) side effects? Dr.Oracle. [Link]

-

Loxoprofen enhances intestinal barrier function via generation of its active metabolite by carbonyl reductase 1 in differentiated Caco-2 cells. PubMed. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

-

Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation. PMC. [Link]

-

Loxoprofen | C15H18O3. PubChem. [Link]

-

Loxoprofen enhances intestinal barrier function via generation of its active metabolite by carbonyl reductase 1 in differentiated Caco-2 cells. ResearchGate. [Link]

-

Why does Loxoprofen (a nonsteroidal anti-inflammatory drug (NSAID)) have fewer gastrointestinal (GI) side effects? Dr.Oracle. [Link]

-

Bioactivation of Loxoprofen to a Pharmacologically Active Metabolite and Its Disposition Kinetics in Human Skin. PubMed. [Link]

-

Why does Loxoprofen (Loxoprofen sodium) have fewer side effects? Dr.Oracle. [Link]

-

Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti... PubMed. [Link]

-

Loxoprofen trans-alcohol, (2S,1'R,2'S)- | C15H20O3. PubChem. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. [Link]

-

Evaluation of Loxoprofen and Its Alcohol Metabolites for Potency and Selectivity of Inhibition of Cyclooxygenase-2. ResearchGate. [Link]

-

What is the mechanism of Loxoprofen Sodium Hydrate? Patsnap Synapse. [Link]

-

Prevention of Loxoprofen-Induced Small Intestinal Mucosal Injuries by Irsogladine Maleate. Karger. [Link]

-

Loxoprofen Sodium: Mechanism of Action, Applications, and Safe Use. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Loxoprofen. Wikipedia. [Link]

-

Direct and simultaneous analysis of loxoprofen and its diastereomeric alcohol metabolites in human serum by on-line column switching liquid chromatography and its application to a pharmacokinetic study. ResearchGate. [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]

-

Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. Europe PMC. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

-

Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. PubMed. [Link]

-

Effects of loxoprofen sodium, a newly synthesized non-steroidal anti-inflammatory drug, and indomethacin on gastric mucosal haemodynamics in the human. PubMed. [Link]

-

Study of the stereospecificity in the biotransformation of the four isomers of loxoprofen sodium in rats by chiral HPLC. PubMed. [Link]

-

Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators. PubMed Central. [Link]

Sources

- 1. Loxoprofen - Wikipedia [en.wikipedia.org]

- 2. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 4. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. Effects of loxoprofen sodium, a newly synthesized non-steroidal anti-inflammatory drug, and indomethacin on gastric mucosal haemodynamics in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Loxoprofen enhances intestinal barrier function via generation of its active metabolite by carbonyl reductase 1 in differentiated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Loxoprofen trans-alcohol, (2S,1'R,2'S)- | C15H20O3 | CID 10037656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is an arylpropionic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. Structurally related to well-established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen, this molecule serves as a critical building block for novel therapeutic agents. Its unique configuration, featuring a propanoic acid moiety and a hydroxy(phenyl)methyl group, allows for strategic molecular modifications, making it a valuable precursor for the development of dual-mechanism drugs.[1]

This technical guide provides a comprehensive overview of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, intended for researchers, scientists, and drug development professionals. We will delve into a detailed synthetic pathway, outline its physicochemical properties, explore its mechanism of action as a cyclooxygenase (COX) inhibitor, and discuss its potential therapeutic applications. The protocols and data presented herein are synthesized from established chemical principles and available literature to provide a robust and practical resource.

Synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid

The synthesis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is a multi-step process that typically begins with the formation of an ester precursor, followed by the introduction of the characteristic hydroxy(phenyl)methyl group, and concludes with the hydrolysis of the ester to yield the final carboxylic acid. The rationale behind this approach is to protect the carboxylic acid functionality as an ester to prevent unwanted side reactions during the introduction of the alcohol group.[1]

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(3-formylphenyl)propanoate (Ester Precursor)

-

To a solution of 2-(3-formylphenyl)propanoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0°C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-(3-formylphenyl)propanoate as a crude product, which can be purified by column chromatography.

Step 2: Synthesis of Methyl 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoate

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place the methyl 2-(3-formylphenyl)propanoate (1 equivalent) dissolved in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -10°C in an ice-salt bath.

-

Slowly add phenylmagnesium bromide (1.1 equivalents, as a solution in THF) dropwise, maintaining the temperature between -10°C and 0°C to control the exothermic reaction.[1]

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoate.

Step 3: Hydrolysis to 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid

-

Dissolve the methyl 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoate (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 6-8 hours.[1]

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to a pH of 2-3 with 1M hydrochloric acid, which will cause the product to precipitate.[1]

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid.

Physicochemical and Analytical Characterization

The accurate characterization of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is crucial for its application in drug discovery and development. Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |

| Molecular Weight | 256.30 g/mol | [2][3] |

| CAS Number | 59960-32-6 | [2][3] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

Analytical Protocol: Purity Determination by RP-HPLC

The purity of the synthesized 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.[4]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Prepare a stock solution of the synthesized compound in the mobile phase (e.g., 1 mg/mL).

-

Perform serial dilutions to create calibration standards.

-

Inject the standards and the sample solution into the HPLC system.

-

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Mechanism of Action: Cyclooxygenase Inhibition

As a derivative of arylpropionic acid, 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is anticipated to exert its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] NSAIDs function by blocking the active site of both COX-1 and COX-2 enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

-

COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[5][6]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5][6]

The therapeutic effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[6] The development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize these adverse effects.

Signaling Pathway of COX Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway by NSAIDs.

Potential Therapeutic Applications

The structural features of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid make it a versatile scaffold for drug discovery.

-

Anti-inflammatory and Analgesic Agents: Due to its COX-inhibiting properties, it can be developed as a standalone NSAID for the treatment of inflammatory conditions and pain.[1]

-

Dual-Target Drug Discovery: The hydroxy(phenyl)methyl group provides a reactive site for further chemical modifications. This allows for the design of hybrid molecules that can simultaneously inhibit multiple enzymatic pathways. For instance, it is a key intermediate for creating dual inhibitors of COX and matrix metalloproteinases (MMPs), which could be beneficial in complex diseases like cancer and arthritis where both inflammation and tissue degradation are involved.[1]

-

Anticancer Agent Development: Modified derivatives of similar arylpropionic acid structures have shown potential in vitro antitumor activity, suggesting that this compound could serve as a starting point for the development of novel anticancer therapeutics.[1]

Conclusion

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid represents a promising molecule in the landscape of modern drug discovery. Its straightforward, multi-step synthesis and its inherent biological activity as a likely COX inhibitor make it an attractive candidate for further investigation. The true potential of this compound, however, may lie in its utility as a versatile intermediate for the creation of next-generation, multi-target drugs. The information and protocols provided in this guide aim to facilitate further research and development efforts in harnessing the therapeutic potential of this and related arylpropionic acid derivatives.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid | C16H16O3 | CID 11817710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. researchgate.net [researchgate.net]

- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]

A Technical Guide to the Spectroscopic Characterization of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid

2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, with the chemical formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol , is a notable arylpropanoic acid derivative.[1][2][3] Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) makes it a compound of interest in the development of novel therapeutics.[1] The precise characterization of its molecular structure is paramount for understanding its chemical properties, biological activity, and for ensuring purity and consistency in drug development pipelines. Spectroscopic methods are the cornerstone of this characterization, providing a detailed fingerprint of the molecule.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid is the primary determinant of its spectroscopic properties. The key functional groups that will give rise to characteristic signals in various spectra include the carboxylic acid, the secondary alcohol, the two phenyl rings, and the aliphatic proponoic acid backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm are relative to a standard, typically tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | 9H |

| Methine Proton (-CH(OH)-) | 5.5 - 6.0 | Singlet or Doublet | 1H |

| Methine Proton (-CH(CH₃)-) | 3.5 - 4.0 | Quartet | 1H |

| Hydroxyl Proton (-OH) | 2.0 - 5.0 | Singlet (broad) | 1H |

| Methyl Protons (-CH₃) | 1.4 - 1.6 | Doublet | 3H |

-

Causality of Predictions: The broad signals for the carboxylic acid and hydroxyl protons are due to hydrogen bonding and chemical exchange. The aromatic region will be complex due to the presence of two phenyl rings with different substitution patterns. The methine proton of the propanoic acid moiety is expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons, in turn, will appear as a doublet.

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 170 - 185 |

| Aromatic Carbons | 120 - 145 |

| Methine Carbon (-CH(OH)-) | 70 - 80 |

| Methine Carbon (-CH(CH₃)-) | 40 - 50 |

| Methyl Carbon (-CH₃) | 15 - 25 |

-

Expert Insight: The exact chemical shifts of the aromatic carbons can be further refined using computational prediction tools and by comparison with spectra of similar compounds. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning proton and carbon signals, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Alcohol/Carboxylic Acid) | 1000 - 1300 | Medium |

-

Trustworthiness of Interpretation: The very broad O-H stretch from the carboxylic acid is a hallmark feature, often spanning a large portion of the spectrum.[4] The presence of both this and a strong C=O absorption is highly indicative of a carboxylic acid functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

-

Expected Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), a prominent peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+ would be observed at m/z 256.1099 (for C₁₆H₁₆O₃).[1]

-

Key Fragmentation Patterns:

-

Loss of H₂O (water) from the alcohol group.

-

Loss of COOH (carboxyl group) or CO₂ (carbon dioxide).

-

Cleavage at the benzylic position, generating stable carbocations.

-

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon appears as a single line.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled to an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. Positive ion mode is likely to show the [M+H]⁺ or [M+Na]⁺ ions, while negative ion mode will show the [M-H]⁻ ion.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Visualization of Key Concepts

Molecular Structure

Caption: 2D representation of the molecular structure.

Spectroscopic Analysis Workflow

Caption: A typical workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic characterization of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. By combining predicted spectral data with robust, self-validating experimental protocols, researchers can confidently identify and characterize this molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel organic compounds, underscoring the indispensable role of spectroscopy in modern chemical and pharmaceutical research.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-2-phenyl-3-hydroxypropanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-hydroxy-2-methyl-3-phenylpropionic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid | C16H16O3 | CID 11817710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. appretech.com [appretech.com]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Illuminating the Solid State: A Technical Guide to the Crystallographic Analysis of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid

This guide provides a comprehensive framework for the crystallographic analysis of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid. As a key intermediate in medicinal chemistry, this arylpropionic acid derivative is a precursor for innovative dual-mechanism drugs, potentially targeting both cyclooxygenases (COX) and matrix metalloproteinases (MMPs).[1] Understanding its three-dimensional structure is fundamental to controlling its physicochemical properties and optimizing its therapeutic potential.

To date, the crystal structure of this specific compound has not been publicly reported. This document, therefore, serves as a predictive and methodological guide, outlining the necessary steps from synthesis to structural elucidation. It is designed to equip researchers with the strategic insights and detailed protocols required to successfully determine and analyze the crystal structure of this important molecule.

Part 1: Acquisition of High-Purity Material via Synthesis

The prerequisite for any crystallographic study is the availability of pure, crystalline material. The synthesis of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid is a multi-step process that requires careful execution to ensure high purity of the final product.

Synthetic Strategy

A logical synthetic pathway involves the protection of the carboxylic acid as an ester, followed by the introduction of the benzoyl group and subsequent reduction, and finally, deprotection to yield the target molecule.

Table 1: Key Synthetic Transformations

| Step | Reaction Type | Reagents & Conditions | Purpose |

| 1 | Esterification | Methanol or Ethanol, cat. H₂SO₄, Reflux | Protects the carboxylic acid from undesired side reactions.[1] |

| 2 | Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃, Anhydrous CH₂Cl₂ | Introduces the benzoyl group onto the aromatic ring. |

| 3 | Ketone Reduction | Sodium borohydride (NaBH₄), Methanol | Reduces the ketone to the secondary alcohol. |

| 4 | Ester Hydrolysis | 1-2 M NaOH (aq), Ethanol/Water, Reflux | Deprotects the ester to yield the final carboxylic acid.[1] |

| 5 | Purification | Recrystallization from a suitable solvent system | To achieve the high purity required for single-crystal growth. |

Experimental Protocol: Synthesis

-

Esterification: The starting phenylpropanoic acid derivative is refluxed with an excess of dry methanol or ethanol containing a catalytic amount of concentrated sulfuric acid until TLC analysis indicates complete conversion to the ester.

-

Friedel-Crafts Acylation: The purified ester is dissolved in anhydrous dichloromethane and cooled in an ice bath. Aluminum chloride is added portion-wise, followed by the slow addition of benzoyl chloride. The reaction is stirred until completion.

-

Reduction: The resulting ketone is dissolved in methanol, and sodium borohydride is added carefully in small portions. The reaction is monitored by TLC.

-

Hydrolysis & Isolation: The alcohol-ester intermediate is hydrolyzed by refluxing with aqueous sodium hydroxide in an ethanol/water mixture for 6-8 hours.[1] After cooling, the solution is acidified with acetic acid to a pH of 2-3 to precipitate the crude product.[1]

-

Purification: The collected solid is purified by recrystallization. The choice of solvent is critical and should be determined experimentally to yield high-purity material.

Part 2: The Critical Path to Single Crystals: Crystallization

The success of a crystallographic study hinges on the ability to grow well-ordered, single crystals of sufficient size and quality. For a molecule with both hydrogen-bond donors/acceptors and significant non-polar regions, a systematic screening of crystallization conditions is imperative.

Crystallization Workflow

Caption: A systematic workflow for the crystallization of organic molecules.

Experimental Protocol: Crystallization Screening

-

Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, and aqueous mixtures) at room temperature and elevated temperatures.

-

Slow Evaporation: Prepare near-saturated solutions in promising solvents. Filter the solutions into clean vials and cover them with a perforated seal (e.g., Parafilm with pinholes) to allow for slow solvent evaporation.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, place a solvent in which the compound is poorly soluble (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Slurry Method: Stir a suspension of the compound in a solvent where it is only sparingly soluble for several days. This can promote the growth of larger, more thermodynamically stable crystals.[2]

-

Monitoring and Optimization: Regularly inspect the trials under a microscope. If microcrystals are observed, optimize the conditions (temperature, concentration, solvent ratios) to encourage the growth of larger, single crystals.

Part 3: Definitive Structure Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[5]

Experimental Protocol: SC-XRD

-

Crystal Mounting: A high-quality single crystal is carefully selected and mounted on a specialized holder (e.g., a MiTeGen mount) on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray beam of a diffractometer, typically cooled to a low temperature (e.g., 100 K) to reduce atomic thermal motion. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters and space group.

-

Structure Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and a preliminary structural model.

-

Structure Refinement: The atomic positions, displacement parameters, and other model parameters are iteratively refined against the experimental data using full-matrix least-squares methods to achieve the best possible fit.

-

Validation and Reporting: The final structural model is validated using software tools like PLATON and CheckCIF to ensure its chemical and crystallographic integrity. The final structure is reported in a standard crystallographic information file (CIF).

Part 4: Predictive Structural Analysis

Based on the molecular structure of 2-(3-(hydroxy(phenyl)methyl)phenyl)propanoic acid, several key intermolecular interactions can be predicted to govern its crystal packing.

Key Predicted Interactions

-

Hydrogen-Bonded Carboxylic Acid Dimer: The most anticipated and stabilizing interaction is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a highly prevalent synthon in the crystal structures of carboxylic acids.

-

Alcohol-Carboxylic Acid/Alcohol Hydrogen Bonds: The secondary alcohol provides an additional hydrogen bond donor and acceptor, potentially leading to the formation of chains or sheets that link the primary carboxylic acid dimers.

-

π-π Stacking: The two phenyl rings are likely to engage in π-π stacking interactions, which will contribute to the overall packing efficiency and stability of the crystal lattice.

-

Weaker Interactions: A network of weaker C-H···O and C-H···π interactions is also expected to play a significant role in the final crystal packing arrangement.

Conceptual Diagram of Packing Motifs

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a notable arylpropionic acid derivative with significant therapeutic potential. Structurally analogous to widely-used non-steroidal anti-inflammatory drugs (NSAIDs), this compound is a compelling candidate for investigation into its anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] This document outlines a strategic, multi-tiered experimental workflow designed to thoroughly characterize its biological activity. We delve into the rationale behind the selection of specific assays, provide detailed, field-proven protocols, and offer insights into the interpretation of potential outcomes. The guide is structured to empower researchers to conduct a rigorous preclinical assessment, from initial broad-spectrum screening to detailed mechanistic studies, ultimately elucidating the compound's therapeutic promise.

Introduction: Unveiling the Potential of a Novel Arylpropionic Acid Derivative

The arylpropionic acid class of molecules has been a cornerstone of anti-inflammatory therapy for decades, with prominent members including ibuprofen and naproxen.[1][2] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, with its characteristic propanoic acid moiety, is structurally poised to interact with the active sites of enzymes commonly targeted by anti-inflammatory drugs.[6] The presence of a hydroxy(phenyl)methyl group offers a unique opportunity for molecular modifications, potentially leading to the development of derivatives with enhanced efficacy or novel mechanisms of action.[6]

Furthermore, the structural scaffold of this compound makes it a prime candidate for the development of dual-mechanism drugs, which can simultaneously target multiple pathological pathways. This is a particularly promising strategy for complex diseases such as cancer and chronic inflammatory disorders.[6] Research into similar arylpropionic acid structures has indicated the potential for moderate in vitro antitumor activity, making this compound a valuable scaffold for the development of novel anticancer therapeutics.[6]

This guide presents a logical and scientifically rigorous approach to systematically evaluate the in vitro biological activities of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is paramount for its effective handling and the design of meaningful biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [7] |

| Molecular Weight | 256.30 g/mol | [7] |

| XLogP3 | 2.8 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 4 | [7] |

A Strategic In Vitro Evaluation Workflow

To comprehensively assess the biological activity of 2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid, a multi-faceted approach is proposed. This workflow is designed to first screen for broad anti-inflammatory and cytotoxic effects, followed by more detailed investigations into the underlying mechanisms of action.

Caption: The NF-κB signaling pathway and potential points of inhibition.

Anticancer Activity

Rationale: The initial step in assessing anticancer potential is to determine the compound's effect on the viability of cancer cells. The MTT assay is a widely used, reliable method for this purpose. [8][9][10] Protocol: MTT Cell Viability Assay [9][10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-